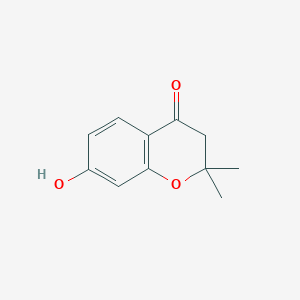

7-Hydroxy-2,2-dimethyl-4-chromanone

説明

The exact mass of the compound 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEWNYMTGPOCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344978 | |

| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17771-33-4 | |

| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-2,2-dimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-Hydroxy-2,2-dimethyl-4-chromanone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthesis method, alternative approaches, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a chromanone derivative characterized by a hydroxyl group at the 7-position and gem-dimethyl substitution at the 2-position. The chromanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This guide focuses on the chemical synthesis of this specific analogue, providing the necessary information for its efficient preparation in a laboratory setting.

Primary Synthesis Pathway: Acid-Catalyzed Condensation of Resorcinol (B1680541) and 3,3-Dimethylacrylic Acid

The most direct and commonly cited method for the synthesis of this compound is the acid-catalyzed condensation of resorcinol with 3,3-dimethylacrylic acid. Polyphosphoric acid (PPA) is a frequently used catalyst for this reaction, which proceeds via an electrophilic aromatic substitution followed by an intramolecular cyclization.

A plausible reaction mechanism involves the protonation of the acrylic acid by the strong acid catalyst, generating a reactive acylium ion. This electrophile then attacks the electron-rich resorcinol ring, primarily at the position ortho to one hydroxyl group and para to the other, due to the directing effects of the hydroxyl groups. Subsequent intramolecular cyclization via attack of the phenolic oxygen onto the newly introduced keto-acid side chain, followed by dehydration, affords the final chromanone product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Resorcinol, 3,3-Dimethylacrylic Acid | [1] |

| Catalyst | Polyphosphoric Acid | [1] |

| Reported Yield | 68% | [1] |

| Melting Point | 170-174 °C | [1] |

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Materials:

-

Resorcinol (0.5 mole, 55.1 g)

-

3,3-Dimethylacrylic acid (0.5 mole, 55.1 g)

-

Polyphosphoric acid (150 g)

-

Methylene (B1212753) chloride

-

Water

Procedure:

-

In a suitable reaction flask, combine resorcinol (55.1 g, 0.5 mole) and 3,3-dimethylacrylic acid (55.1 g, 0.5 mole).

-

Carefully add polyphosphoric acid (150 g) to the flask.

-

Heat the reaction mixture on a steam bath with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate sequentially with portions of methylene chloride, water, and toluene to remove unreacted starting materials and byproducts.

-

Dry the purified product to obtain this compound.

Alternative Synthesis Pathways

While the direct condensation is the most reported method, other general strategies for chromanone synthesis could potentially be adapted for this compound. These include:

-

Fries Rearrangement: A Fries rearrangement of a resorcinol-based ester could be a potential route. This would involve the initial formation of an appropriate ester from resorcinol, followed by a Lewis acid-catalyzed rearrangement to form a hydroxy ketone, which could then be cyclized.

-

Intramolecular Cyclization of o-Hydroxy Acetophenone Derivatives: A multi-step synthesis could be envisioned starting from a suitably substituted o-hydroxy acetophenone. An aldol (B89426) condensation followed by intramolecular cyclization is a common strategy for building the chromanone ring system.[2]

Detailed experimental protocols and yield data for these alternative routes specifically for this compound are not as readily available in the literature and would require further research and optimization.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data from closely related compounds.

1H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.6 (d, J=8.8 Hz) | Doublet | H-5 |

| 6.4 (dd, J=8.8, 2.4 Hz) | Doublet of Doublets | H-6 |

| 6.3 (d, J=2.4 Hz) | Doublet | H-8 |

| 2.7 (s) | Singlet | -CH2- (Position 3) |

| 1.5 (s) | Singlet | 2 x -CH3 (Position 2) |

| 9.5-10.5 (br s) | Broad Singlet | -OH |

13C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (C-4) |

| ~165 | C-7 |

| ~160 | C-8a |

| ~128 | C-5 |

| ~115 | C-4a |

| ~108 | C-6 |

| ~103 | C-8 |

| ~80 | C-2 |

| ~45 | C-3 |

| ~25 | -CH3 (C-2) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm-1) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| ~1680 | C=O stretch (ketone) |

| 1620-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 192 | [M]+ |

| 177 | [M - CH3]+ |

| 136 | [M - C4H8]+ |

Visualizations

Synthesis Pathway Diagram

Caption: Acid-catalyzed condensation synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

The Biological Activity of 7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic chromanone, 7-Hydroxy-2,2-dimethyl-4-chromanone. While specific research on this compound is emerging, this document synthesizes the available data and extrapolates potential activities based on the broader class of chromanones. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications, relevant experimental methodologies, and implicated signaling pathways.

Overview of Biological Activities

Chromanones, a class of heterocyclic compounds, are recognized for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological activities of this compound are currently understood primarily through its interaction with Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor involved in immune responses and pathogen recognition.

Inhibition of DC-SIGN

The most specific biological activity reported for this compound is its role as an inhibitor of DC-SIGN. This receptor is present on the surface of dendritic cells and macrophages and is exploited by various pathogens, including HIV and Ebola virus, to facilitate infection. By inhibiting DC-SIGN, this compound presents a potential therapeutic avenue for preventing or treating infections involving this receptor.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Target | Assay Type | Parameter | Value |

| DC-SIGN | Inhibition Assay | IC50 | 4.66 mM |

Potential Biological Activities and Representative Experimental Protocols

Based on the activities of structurally related chromanones, this compound is likely to possess anti-inflammatory, antimicrobial, and antioxidant properties. The following sections detail representative experimental protocols for evaluating these potential activities.

Anti-inflammatory Activity

The anti-inflammatory potential of chromanone derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.

-

Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability Assay: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Antimicrobial Activity

The antimicrobial properties of chromanone derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard microbiological techniques.

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound, this compound, is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Preparation of Agar (B569324) Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Application of Test Compound: A specific volume of a solution of this compound at a known concentration is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement of Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (clear zone around the well where microbial growth is inhibited).

Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of other chromanone derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which a chromanone derivative may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway. In this model, the chromanone derivative is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockage of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key biological assays described in this guide.

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Caption: Workflow for DPPH Antioxidant Assay.

Conclusion

This compound is a compound of interest with a confirmed inhibitory activity against DC-SIGN. Based on the well-documented biological activities of the broader chromanone class, it holds significant potential as an anti-inflammatory, antimicrobial, and antioxidant agent. Further research is warranted to fully characterize its biological profile, elucidate its precise mechanisms of action, and evaluate its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations into this promising compound.

References

- 1. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HM-chromanone attenuates obesity and adipose tissue inflammation by downregulating SREBP-1c and NF-κb pathway in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of 7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic organic compound belonging to the chromanone class. While specific, in-depth research on the mechanism of action for this particular molecule is not extensively available in peer-reviewed literature, data from commercial suppliers suggest it may act as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). This technical guide consolidates the currently available information and places it within the broader context of the known biological activities of the chromanone scaffold. Due to the absence of primary research articles detailing its specific mechanism, this document will focus on the reported inhibitory action on DC-SIGN and the general therapeutic potential of related chromanone structures, while highlighting the critical need for further investigation.

Core Mechanism of Action: Inhibition of DC-SIGN

Commercial sources have identified this compound as an inhibitor of DC-SIGN, a C-type lectin receptor present on the surface of dendritic cells and macrophages. DC-SIGN plays a crucial role in innate immunity by recognizing high-mannose carbohydrates on the surface of various pathogens, including viruses, bacteria, and fungi. This interaction can lead to pathogen internalization and the initiation of an immune response. However, some pathogens exploit DC-SIGN to facilitate their entry into host cells and evade the immune system.

The reported inhibitory activity of this compound against DC-SIGN suggests a potential therapeutic application in preventing or treating infections mediated by this receptor.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against DC-SIGN, as reported by commercial suppliers. It is critical to note that the primary research publication containing the experimental details for this finding could not be located.

| Compound | Target | Activity | Value | Source |

| This compound | DC-SIGN | IC50 | 4.66 mM | Commercial Suppliers |

Note: The high IC50 value suggests a relatively low potency for this specific interaction, which would require confirmation and further investigation through dedicated research.

Putative Signaling Pathway

Inhibition of DC-SIGN by a small molecule like this compound would likely interfere with the initial step of pathogen recognition and binding. This would, in turn, prevent the downstream signaling events and cellular processes that are initiated upon ligand binding to DC-SIGN. A simplified, hypothetical signaling pathway is depicted below.

The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and its versatile biological activities.[1] This in-depth technical guide explores the diverse therapeutic potential of substituted chroman-4-ones, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

Substituted chroman-4-ones have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1][2] The nature and position of substituents on the chroman-4-one ring system play a crucial role in modulating their potency and selectivity.[1]

Antimicrobial Activity

Chroman-4-one derivatives have emerged as promising candidates in the fight against microbial resistance.[1] Studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.[3][4] For instance, certain homoisoflavonoid derivatives of chroman-4-one have shown better antifungal activity than their precursors, particularly against Candida species.[3] Molecular modeling suggests that these compounds may act by inhibiting key fungal proteins such as HOG1 kinase and Fructose-bisphosphate aldolase (B8822740) (FBA1) in Candida albicans.[3][4]

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |

| 7-Methoxychroman-4-one | Candida albicans | 64 | [1] |

| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |

| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | [1] |

| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |

| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [1] |

| Compound with methoxy (B1213986) substituent at the meta position of ring B in homoisoflavonoids | Various pathogenic microorganisms | Enhanced bioactivity | [3][4] |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of chroman-4-one derivatives have been extensively studied.[5][6] The presence of hydroxyl groups on the aromatic ring is a key determinant of their radical scavenging activity. For instance, 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one has demonstrated significant superoxide (B77818) radical scavenging activity.[5] The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization.[6]

Table 2: Antioxidant Activity of a Selected Chroman-4-one Derivative

| Compound | Assay | IC50 (µM) | Reference |

| 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide radical scavenging | 6.5 | [5] |

IC50: The concentration required to inhibit 50% of the radical activity.

Anticancer Activity

The anticancer potential of chroman-4-one derivatives is a significant area of research.[7][8] Thiochroman-4-one derivatives, in particular, have demonstrated potent anticancer activity.[7] The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of their cytotoxic efficacy.[7] Some chroman-4-one derivatives have been shown to induce apoptosis in cancer cells and exhibit antiproliferative effects.[9][10]

Table 3: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound Class | Cell Lines | Activity | Reference |

| Thiochroman-4-one derivatives | Sixty human tumor cell lines | Higher anticancer activity compared to chromanone skeleton | [7] |

| Chromane-2,4-dione derivatives | HL-60, MOLT-4, MCF-7 | Moderate cytotoxic effects, with superior potency against MOLT-4 cells | [8] |

| 2-pyridylethyl substituted chroman-4-ones | Breast and lung cancer cells | Significant reduction of proliferation | [11] |

Anti-inflammatory Activity

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MAPKs, ultimately resulting in the production of pro-inflammatory cytokines. The chroman-4-one derivatives can intervene in this pathway, leading to a reduction in the inflammatory response.[1][12]

Key Signaling Pathways

Sirtuin 2 (SIRT2) Inhibition

A significant mechanism of action for some substituted chroman-4-ones is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][13] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and its inhibition can lead to hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth.[13] This makes SIRT2 an attractive target in the development of therapies for cancer and neurodegenerative diseases.[2][13]

Caption: SIRT2 inhibition by substituted chroman-4-ones.

Anti-inflammatory Signaling Pathway

Substituted chroman-4-ones can modulate inflammatory responses by targeting the TLR4/MAPK signaling pathway.[1][12] This pathway is crucial for the innate immune response and its inhibition can ameliorate excessive inflammation.

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted chroman-4-ones.

General Synthesis of 2-Alkyl-Chroman-4-ones

A common method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.[13]

Procedure:

-

A mixture of a commercially available 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde is prepared in ethanol.[13]

-

A base, such as diisopropylamine (B44863) (DIPA), is added to the mixture.[13]

-

The reaction mixture is subjected to microwave irradiation at 160–170 °C for 1 hour.[1][13]

-

After cooling, the reaction mixture is concentrated under reduced pressure.[1]

-

The desired 2-alkyl-chroman-4-one is then isolated and purified, with yields varying depending on the substitution pattern of the acetophenone.[13]

Caption: General synthesis workflow for 2-alkyl-chroman-4-ones.

In Vitro Antimicrobial Activity (Microdilution Assay)

The minimum inhibitory concentration (MIC) of the compounds is determined using the microdilution technique in 96-well microplates.[3][4]

Procedure:

-

Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).[2]

-

In a 96-well microplate, add a standardized inoculum of the target microorganism to a suitable broth medium.[3]

-

Add the serially diluted compounds to the wells.

-

Incubate the microplates under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro SIRT2 Inhibition Assay

The inhibitory activity of chroman-4-one derivatives against SIRT2 can be assessed using a fluorescence-based assay.[2]

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[2]

-

Fluorescent substrate

-

NAD+[2]

-

Test compounds (chroman-4-one derivatives) dissolved in DMSO[2]

-

96-well microplates (black, flat-bottom)[2]

-

Microplate reader capable of fluorescence measurement[2]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).[2]

-

Enzyme Reaction: In each well of the 96-well plate, add the assay buffer, the fluorescent substrate, and NAD+.[2]

-

Initiate the reaction by adding the SIRT2 enzyme.

-

Incubate the plate at a controlled temperature for a specific period.

-

Stop the reaction and measure the fluorescence using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.[1]

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1]

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).[1]

-

The plates are incubated to allow the formazan (B1609692) crystals to form.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[12]

Procedure:

-

RAW264.7 cells are seeded in 96-well plates and pre-incubated with the test compounds at various concentrations for 1 hour.[12]

-

The cells are then stimulated with LPS (0.5 µg/ml) for 24 hours to induce NO production.[12]

-

The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[12]

-

The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated compared to the LPS-stimulated control group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Making sure you're not a bot! [gupea.ub.gu.se]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Therapeutic Potential of Novel Chromanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel chromanone derivatives. Chromanones, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This document details the methodologies for their sourcing from both natural and synthetic origins, purification techniques, and the experimental protocols for assessing their therapeutic potential. Particular emphasis is placed on their anticancer, antimicrobial, and neuroprotective activities, with a focus on the underlying molecular mechanisms and signaling pathways.

Discovery and Sourcing of Novel Chromanone Derivatives

The chromanone scaffold is a "privileged structure" in drug discovery, found in a variety of natural products and serving as a versatile template for synthetic chemistry.[1][2]

Isolation from Natural Sources

Fungi and plants are rich sources of structurally diverse chromanone derivatives.[3][4] Endophytic fungi, in particular, such as Penicillium and Aspergillus species isolated from marine organisms, have yielded novel chromanones with significant biological activities.[3][4][5] The general workflow for the isolation of these compounds is a multi-step process involving extraction, fractionation, and purification.

The initial step involves the extraction of secondary metabolites from fungal biomass or culture broth. Maceration with organic solvents is a common method.

Experimental Protocol: Solvent Extraction of Fungal Metabolites

-

Culture Preparation: Cultivate the fungal strain on a suitable solid or in a liquid medium until sufficient growth and secondary metabolite production are achieved.

-

Extraction:

-

For solid fermentation, add a 1:1 mixture of methanol (B129727) and an organic solvent (e.g., ethyl acetate (B1210297), chloroform) to the culture flasks.[4]

-

Agitate the mixture overnight on a shaker at room temperature.

-

Separate the extract from the solid residue by vacuum filtration.

-

For liquid cultures, partition the culture filtrate with an immiscible organic solvent like ethyl acetate.

-

-

Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Chemical Synthesis of Chromanone Derivatives

Chemical synthesis offers the advantage of producing chromanone derivatives with specific structural modifications to optimize their biological activity. Common synthetic strategies include the Claisen-Schmidt condensation and various intramolecular cyclization reactions.[6][7][8][9][10][11]

This method involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a chalcone, which then undergoes intramolecular cyclization to yield the chromanone.[7][8][11]

Experimental Protocol: Synthesis of a Chromanone Derivative via Claisen-Schmidt Condensation

-

Chalcone Formation:

-

Dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Add an aqueous or ethanolic solution of NaOH or KOH (1.2 equivalents) while stirring at room temperature.

-

Slowly add the substituted benzaldehyde (B42025) (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 2-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Upon completion of the condensation, acidify the reaction mixture to induce cyclization.

-

The crude product often precipitates and can be collected by filtration.

-

-

Purification: Purify the crude chromanone derivative by recrystallization or column chromatography.

Isolation and Purification

The purification of chromanone derivatives from crude extracts is typically achieved through a combination of chromatographic techniques.

Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of crude extracts.[4][12]

Experimental Protocol: Column Chromatography of a Fungal Extract

-

Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

-

Analysis: Combine fractions containing the same compound(s) and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of chromanone derivatives to high purity, preparative HPLC is the method of choice.[13][14][15][16][17]

Experimental Protocol: Preparative HPLC Purification

-

Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water).[14][16]

-

Scaling Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

-

Injection and Fraction Collection: Inject the partially purified chromanone fraction onto the preparative column and collect the eluting peaks corresponding to the target compound using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Biological Activities and Therapeutic Potential

Novel chromanone derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Chromanone derivatives have shown significant cytotoxic effects against various cancer cell lines.[18][19][20][21][22] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[19][22]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Novel Chromanone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Paecilin G (from P. oxalicum) | MIA-PaCa-2 (Pancreatic) | 2.6 | [3] |

| Paecilin H (from P. oxalicum) | MIA-PaCa-2 (Pancreatic) | 2.1 | [3] |

| Derivative 1 | Colon Cancer Cell Lines | 8-20 | [18] |

| Derivative 3 | Colon Cancer Cell Lines | 15-30 | [18] |

| Derivative 5 | Colon Cancer Cell Lines | 15-30 | [18] |

| Spiroisoxazoline 7b | HT-29 (Colorectal) | 1.07 | [22] |

| Spiroisoxazoline 7f | MCF-7 (Breast) | 11.92 | [22] |

| Chromone (B188151) 11c | NCI-H187 (Lung) | 36.79 | [21] |

| Chromone 11c | KB (Oral) | 73.32 | [21] |

Antimicrobial Activity

Many chromanone derivatives exhibit potent activity against a range of pathogenic bacteria and fungi.[23][24][25][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) corresponding to a 0.5 McFarland standard.[23]

-

Serial Dilution: Prepare serial two-fold dilutions of the chromanone derivatives in a suitable broth medium in a 96-well microtiter plate.[23]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Table 2: Antimicrobial Activity of Novel Chromanone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Paecilin H (from P. oxalicum) | Bacillus cereus | 4 | [3] |

| Paecilin F (from P. oxalicum) | Bacillus cereus | 32 | [3] |

| Hydrazide 8 | S. aureus | 0.5 | [25] |

| Hydrazide 8 | E. coli | 0.5 | [25] |

| Hydrazide 8 | C. albicans | 2 | [25] |

| Azo dye 4 | S. aureus | 1-4 | [25] |

| Hydrazone 17 | C. albicans | 2-4 | [25] |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C. albicans | 7.8 | [27] |

Neuroprotective Activity

Chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][28][29][30][31]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the chromanone derivatives or a positive control (e.g., donepezil). Incubate for a defined period.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

-

Absorbance Measurement: Measure the rate of color change at 412 nm, which is proportional to the AChE activity.

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the test chromanone derivatives.

-

Enzyme and Inhibitor Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the chromanone derivatives or a positive control (e.g., selegiline).

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Detection: The product formation can be measured spectrophotometrically or fluorometrically, depending on the substrate used.

-

IC50 Calculation: Determine the rate of reaction and calculate the percentage of inhibition to find the IC50 value.

Table 3: Enzyme Inhibitory Activity of Novel Chromanone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Paecilin F (from P. oxalicum) | Influenza A Virus | 5.6 | - | [3] |

| Paecilin H (from P. oxalicum) | Influenza A Virus | 6.9 | - | [3] |

| Chromone 11b | Topoisomerase I | 1.46 | - | [21] |

| Chromone 11c | Topoisomerase I | 6.16 | - | [21] |

| Amino-7,8-dihydro-4H-chromenone 4k | Butyrylcholinesterase (BChE) | 0.65 | 0.55 | [28] |

| Spiroquinoxalinopyrrolidine 5f | Acetylcholinesterase (AChE) | 3.20 | - | [31] |

| Spiroquinoxalinopyrrolidine 5f | Butyrylcholinesterase (BChE) | 18.14 | - | [31] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which chromanone derivatives exert their biological effects is crucial for their development as therapeutic agents.

Induction of Apoptosis

Chromanone derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[32][33][34]

-

Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3.[33]

-

Extrinsic Pathway: This is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[32]

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[35][36][37] Some chromanone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[35][36]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway plays a key role in inflammation. Chromanone derivatives have been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[38] This is achieved by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.[38]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the isolation and characterization of novel chromanone derivatives from natural sources.

Caption: A representative synthetic workflow for chromanone derivatives via Claisen-Schmidt condensation.

Signaling Pathways

Caption: Chromanone derivatives induce apoptosis via intrinsic and extrinsic pathways.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromanone derivatives.

Conclusion and Future Perspectives

Novel chromanone derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with the feasibility of both natural product isolation and targeted chemical synthesis, make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the exploration of chromanone derivatives as next-generation therapeutics.

References

- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Chromone Derivatives from a Marine Algicolous Fungus Aspergillus versicolor GXIMD 02518 and Their Osteoclastogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-chromanone-fused [3.2.0] bicycles through a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. New phenol and chromone derivatives from the endolichenic fungus Daldinia species and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 15. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. warwick.ac.uk [warwick.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 38. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-2,2-dimethyl-4-chromanone: A Technical Guide to its Evaluation as a DC-SIGN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor, plays a crucial role in immunology and infectious diseases. It acts as an entry receptor for various pathogens, including HIV and Dengue virus, making it a significant target for therapeutic intervention. Small molecule inhibitors that can block the carbohydrate recognition domain (CRD) of DC-SIGN are of considerable interest. 7-Hydroxy-2,2-dimethyl-4-chromanone has been identified as a potential inhibitor of DC-SIGN. This technical guide provides a comprehensive overview of this compound, including its known inhibitory activity, and outlines a detailed framework of experimental protocols for its thorough characterization and validation as a DC-SIGN inhibitor.

Introduction to this compound

This compound is a chromanone derivative that has been reported as an inhibitor of DC-SIGN.[1][2][3] Chromanones are a class of organic compounds that are structurally related to flavonoids and have been investigated for various biological activities. The inhibitory potential of this specific compound against DC-SIGN suggests it may interfere with the binding of pathogens to dendritic cells, thereby preventing subsequent infection and immune evasion.

Quantitative Data

The primary quantitative measure of activity reported for this compound is its half-maximal inhibitory concentration (IC50) against DC-SIGN.[1][2][3] To date, detailed kinetic parameters such as the dissociation constant (Kd), and association (ka) and dissociation (kd) rate constants have not been publicly documented. A comprehensive evaluation would necessitate the determination of these values.

| Parameter | Value | Method | Reference |

| IC50 | 4.66 mM | Not Specified | [1][2][3] |

| Kd | To Be Determined | e.g., Surface Plasmon Resonance | - |

| ka (kon) | To Be Determined | e.g., Surface Plasmon Resonance | - |

| kd (koff) | To Be Determined | e.g., Surface Plasmon Resonance | - |

Experimental Protocols

A rigorous evaluation of this compound as a DC-SIGN inhibitor requires a multi-faceted approach, encompassing its synthesis, biochemical and biophysical binding characterization, and cell-based functional assays.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid.

Materials:

-

Resorcinol

-

3,3-dimethylacrylic acid

-

Polyphosphoric acid

-

Standard laboratory glassware and heating apparatus (steam bath)

Procedure:

-

In a suitable reaction flask, combine equimolar amounts of resorcinol (e.g., 0.5 mole, 55.1 g) and 3,3-dimethylacrylic acid (e.g., 0.5 mole, 55.1 g).

-

Add polyphosphoric acid (e.g., 150 g) to the mixture.

-

Heat the reaction mixture on a steam bath. The reaction progress should be monitored by an appropriate method such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.

This protocol is based on established synthesis methods for this compound.

Recommended Workflow for Inhibitor Characterization

The following workflow outlines a logical sequence of experiments to fully characterize the inhibitory activity of this compound against DC-SIGN.

References

Potential Therapeutic Targets of 7-Hydroxy-2,2-dimethyl-4-chromanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2,2-dimethyl-4-chromanone is a heterocyclic organic compound belonging to the chromanone class. Chromanones are known for a wide array of pharmacological activities, positioning them as scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and related chromanone derivatives. It includes a summary of available quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogues.

Introduction

Chromanone scaffolds are prevalent in a variety of natural products and synthetic compounds that exhibit significant biological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, anticancer, and antidiabetic properties[1][2][3]. The specific compound, this compound, has been identified as an inhibitor of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN)[4]. This guide explores DC-SIGN and other potential therapeutic targets for which chromanone derivatives have shown activity, providing a basis for further investigation into the mechanism of action and therapeutic applications of this compound.

Potential Therapeutic Targets

Based on the known activities of this compound and related chromanone compounds, the following have been identified as potential therapeutic targets:

-

Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN): A C-type lectin receptor on dendritic cells and macrophages that is involved in pathogen recognition and immune response modulation.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for type 2 diabetes and obesity.

-

α-Glucosidase: An enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

-

Cyclooxygenase (COX) Enzymes: Key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a master regulator of adipogenesis and is involved in insulin sensitivity.

-

Bacterial and Fungal Pathogens: Various chromanone derivatives have demonstrated inhibitory activity against a range of bacteria and fungi.

Data Presentation: Biological Activity of this compound and Related Compounds

The following table summarizes the available quantitative data for the biological activity of this compound and other relevant chromanone derivatives. It is important to note that specific data for this compound is limited, and much of the data presented is for structurally related compounds.

| Compound | Target/Organism | Assay Type | Activity Metric | Value | Reference |

| This compound | DC-SIGN | Inhibition Assay | IC50 | 4.66 mM | [4] |

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Glucosidase | Inhibition Assay | IC50 | 15.03 ± 2.59 μM | [5] |

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Amylase | Inhibition Assay | IC50 | 12.39 ± 2.16 μM | [5] |

| Various Chromone Derivatives | Bacillus cereus | Antibacterial Assay | MIC | 4 - 32 µg/mL | |

| Various Chromone Derivatives | Candida albicans | Antifungal Assay | MIC | 25 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

DC-SIGN Inhibition Assay

-

Principle: This assay evaluates the ability of a test compound to inhibit the binding of a known ligand to DC-SIGN. A common method is a competition-based assay using a fluorescently labeled ligand or a reporter cell line.

-

Materials:

-

Recombinant human DC-SIGN protein

-

Fluorescently labeled mannan (B1593421) or a specific glycan ligand

-

Assay buffer (e.g., Tris-buffered saline with CaCl2 and MgCl2)

-

96-well microplates (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

-

This compound

-

-

Procedure:

-

Coat the wells of a 96-well plate with recombinant human DC-SIGN protein.

-

Wash the wells with assay buffer to remove unbound protein.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted compound to the wells, followed by the addition of the fluorescently labeled ligand at a fixed concentration.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for competitive binding.

-

Wash the wells to remove unbound ligand and compound.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

-

Principle: This spectrophotometric assay measures the inhibition of PTP1B-catalyzed hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), to the colored product, p-nitrophenol.

-

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

96-well microplates

-

Spectrophotometer

-

Test compound (e.g., a chromanone derivative)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution, and the PTP1B enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

α-Glucosidase Inhibition Assay

-

Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplates

-

Spectrophotometer

-

Test compound

-

-

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound solution and the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of an oxidized product via colorimetry or fluorometry.

-

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplates

-

Spectrophotometer or fluorometer

-

Test compound

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Determine the initial reaction velocity for each concentration.

-

Calculate the percentage of inhibition and the IC50 value for both COX-1 and COX-2 to assess selectivity.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay

-

Principle: A common method is a cell-based reporter gene assay. Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified.

-

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

-

Test compound

-

-

Procedure:

-

Seed the cells in 96-well plates.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

-

After transfection, treat the cells with serial dilutions of the test compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Test compound

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Visualization of Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to illustrate key signaling pathways and a general experimental workflow.

Caption: DC-SIGN Signaling Pathway

Caption: PTP1B in Insulin Signaling

References

In Silico Modeling of 7-Hydroxy-2,2-dimethyl-4-chromanone Binding to DC-SIGN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 7-Hydroxy-2,2-dimethyl-4-chromanone to its target, the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). DC-SIGN, a C-type lectin receptor expressed on dendritic cells and macrophages, plays a crucial role in pathogen recognition and immune response modulation.[1] this compound has been identified as an inhibitor of DC-SIGN, presenting a potential avenue for therapeutic intervention in various diseases. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding mechanism at an atomic level. All quantitative data from these hypothetical studies are summarized for comparative analysis. Furthermore, we present visual workflows and the implicated signaling pathway to provide a clear and in-depth understanding of the computational approach and its biological context.

Introduction

This compound is a small molecule that has been shown to inhibit the function of DC-SIGN, a key receptor in the innate immune system, with a reported IC50 of 4.66 mM. DC-SIGN recognizes high-mannose glycans on the surface of various pathogens, including viruses like HIV and Ebola, facilitating their entry into host cells.[1][2] By blocking this interaction, this compound offers a promising scaffold for the development of novel anti-infective and immunomodulatory agents.

In silico modeling provides a powerful and cost-effective approach to study the molecular interactions between a ligand and its protein target. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can predict the binding conformation, stability, and affinity of a compound, thereby guiding further drug discovery and optimization efforts. This guide outlines a systematic in silico workflow to characterize the binding of this compound to the carbohydrate recognition domain (CRD) of DC-SIGN.

In Silico Modeling Workflow

The in silico analysis of this compound binding to DC-SIGN follows a multi-step computational protocol. This workflow is designed to provide a detailed understanding of the binding event, from the initial prediction of the binding pose to the assessment of the complex's stability and the quantification of the binding affinity.

Experimental Protocols

Protein and Ligand Preparation

Protein Preparation: The crystal structure of the DC-SIGN carbohydrate recognition domain (CRD) is obtained from the Protein Data Bank (PDB entries: 1SL5, 7NL6).[3][4] The protein structure is prepared using computational tools to:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization to relieve any steric clashes.

Ligand Preparation: The 3D structure of this compound is generated using a molecular builder. The ligand is then subjected to energy minimization using a suitable force field. Partial charges are calculated for the ligand atoms, which is crucial for accurate electrostatic interaction calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein.

Protocol:

-

Grid Generation: A grid box is defined around the active site of DC-SIGN, encompassing the key residues involved in carbohydrate binding.

-

Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search algorithm is employed to explore the conformational space of the ligand within the defined grid.

-

Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity.

-

Pose Selection: The top-ranked poses are visually inspected and selected for further analysis based on their interactions with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the protein-ligand complex and to observe the dynamic behavior of the system over time.

Protocol (using GROMACS):

-

System Setup: The protein-ligand complex from the best docking pose is placed in a periodic boundary box and solvated with an explicit water model. Ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant volume (NVT) and constant pressure (NPT) ensembles to ensure stability.

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to generate a trajectory of the system's dynamics.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

Protocol:

-

Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the production MD trajectory.

-

Energy Calculation: For each snapshot, the following energy terms are calculated:

-

Molecular mechanics energy in the gas phase.

-

Polar solvation energy (calculated using the Poisson-Boltzmann equation).

-

Non-polar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Binding Free Energy: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound binding to DC-SIGN.

Table 1: Molecular Docking Results

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Estimated Inhibition Constant (Ki) (µM) | 2.8 |

| Interacting Residues | Glu347, Asn349, Val351, Glu354, Asn365 |

| Hydrogen Bonds | 2 (with Glu347, Asn349) |

| Hydrophobic Interactions | Val351, Phe313 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Average Value | Standard Deviation |

| RMSD of Protein Backbone (Å) | 1.2 | 0.3 |

| RMSD of Ligand (Å) | 0.8 | 0.2 |

| Radius of Gyration (Rg) of Protein (nm) | 1.5 | 0.1 |

| Protein-Ligand Hydrogen Bonds | 2-3 | 1 |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | 28.7 |

| Non-polar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG_bind) | -29.1 |

DC-SIGN Signaling Pathway

Upon ligand binding, DC-SIGN can initiate intracellular signaling cascades that modulate the immune response. The engagement of DC-SIGN can lead to the activation of the Raf-1-MEK-ERK pathway, which in turn can influence the activity of transcription factors such as NF-κB. This can lead to the modulation of cytokine production and the subsequent polarization of T-helper cell responses.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the binding of this compound to DC-SIGN. The hypothetical data presented herein illustrates the potential of this compound as a potent inhibitor, with favorable binding affinity and a stable binding mode. The elucidation of the key interacting residues and the overall binding mechanism can guide the rational design of more potent and selective DC-SIGN inhibitors. Further experimental validation is necessary to confirm these computational findings and to fully explore the therapeutic potential of this class of compounds.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Hydroxy-2,2-dimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-Hydroxy-2,2-dimethyl-4-chromanone. This chromanone derivative is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the chromanone scaffold in a wide array of biologically active compounds. This document outlines the key spectroscopic techniques and experimental protocols essential for confirming the molecular structure of this compound.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 17771-33-4 Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol

The structural framework of this compound consists of a bicyclic system with a benzene (B151609) ring fused to a dihydropyranone ring. Key features include a hydroxyl group at the C-7 position, a ketone at the C-4 position, and two methyl groups at the C-2 position.

Synthesis and Isolation

The synthesis of this compound can be achieved through a Pechmann condensation reaction. A common synthetic route involves the reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid in the presence of a dehydrating agent such as polyphosphoric acid.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of resorcinol (0.5 mole) and 3,3-dimethylacrylic acid (0.5 mole).

-

Acid Catalyst: Carefully add polyphosphoric acid (150 grams) to the flask.

-

Heating: Heat the reaction mixture on a steam bath.

-

Workup: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.